Ethyl 1,2,5-trimethylpyrrole-3-carboxylate is a chemical compound classified under the pyrrole family, characterized by its unique structure and potential applications in various scientific fields. It has the molecular formula and a molecular weight of approximately 183.23 g/mol. The compound is recognized for its biological activities and serves as a building block in organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including PubChem and VWR International, which provide detailed information regarding its properties, safety data, and synthesis methods.
Ethyl 1,2,5-trimethylpyrrole-3-carboxylate is classified as a pyrrole derivative. Pyrroles are heterocyclic compounds containing five-membered rings with one nitrogen atom. This specific compound falls under the broader category of carboxylic acid derivatives due to the presence of the carboxylate functional group.
The synthesis of ethyl 1,2,5-trimethylpyrrole-3-carboxylate can be achieved through several methods:
The synthesis often involves purification steps such as recrystallization or chromatography to isolate ethyl 1,2,5-trimethylpyrrole-3-carboxylate from by-products and unreacted materials. Industrial production may utilize optimized reaction conditions to enhance yield and purity.
Ethyl 1,2,5-trimethylpyrrole-3-carboxylate features a five-membered pyrrole ring with three methyl substituents at positions 1, 2, and 5, and an ethyl ester group at position 3.
CC1=C(C(=C(N1C)C)C(=O)OCC)C
Ethyl 1,2,5-trimethylpyrrole-3-carboxylate can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, using strong oxidizing agents will lead to different products compared to milder conditions.
The mechanism of action for ethyl 1,2,5-trimethylpyrrole-3-carboxylate involves its interaction with biological targets that may include enzymes or receptors in living organisms.
Research indicates potential antimicrobial and anticancer activities attributed to the structural features of this compound. The exact mechanisms are still under investigation but may involve modulation of metabolic pathways or direct interaction with cellular components.
Physical property data can be obtained from safety data sheets or chemical databases like PubChem.
Ethyl 1,2,5-trimethylpyrrole-3-carboxylate has several applications in scientific research:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: